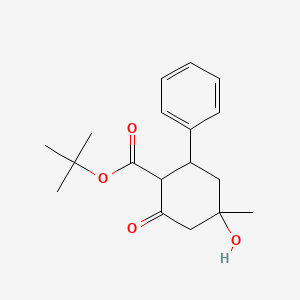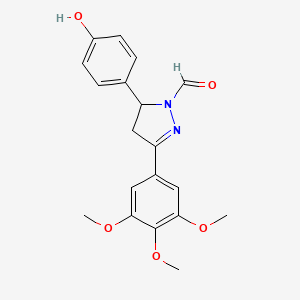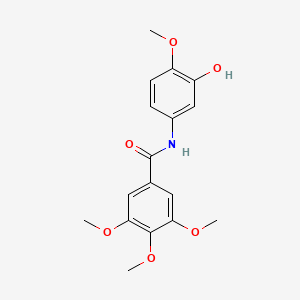
Tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, a methyl group, an oxo group, and a phenyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclohexanone derivative with tert-butyl hydroperoxide in the presence of a catalyst to introduce the tert-butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Electrophilic reagents: Nitric acid, halogens
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol .
Scientific Research Applications
TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its hydroxy and oxo groups can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can interact with hydrophobic regions of proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE derivatives with different substituents on the phenyl group.
- Cyclohexanone derivatives with similar functional groups but different ring structures.
Uniqueness
The uniqueness of TERT-BUTYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C18H24O4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24O4/c1-17(2,3)22-16(20)15-13(12-8-6-5-7-9-12)10-18(4,21)11-14(15)19/h5-9,13,15,21H,10-11H2,1-4H3 |
InChI Key |
NWEADRPFLOCGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(=O)C1)C(=O)OC(C)(C)C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3'-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11052107.png)
![N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B11052110.png)
![Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate](/img/structure/B11052122.png)
![4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile](/img/structure/B11052129.png)

![N'-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11052139.png)


![1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11052162.png)
![ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11052163.png)
![(1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11052168.png)
![1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester](/img/structure/B11052174.png)

![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11052186.png)
